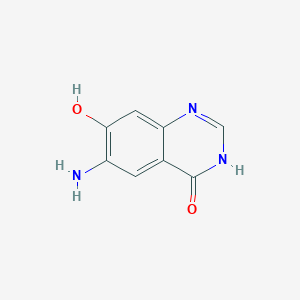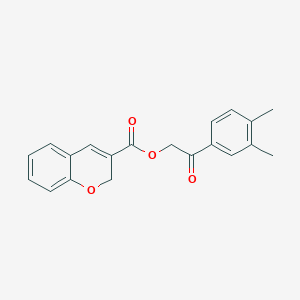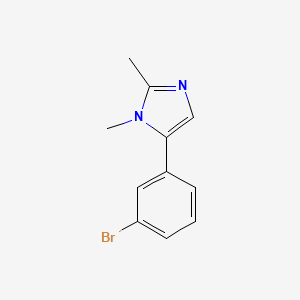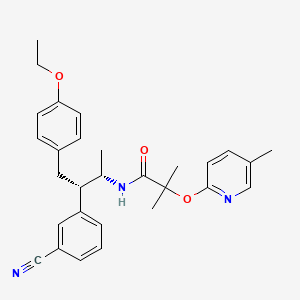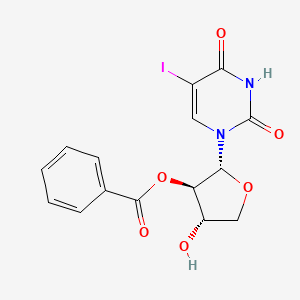
(2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxy group, an iodinated pyrimidine ring, and a benzoate ester, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The iodinated pyrimidine ring can be synthesized through a series of reactions starting from uracil derivatives. Iodination is achieved using iodine and an oxidizing agent.
Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is constructed via cyclization reactions involving appropriate precursors.
Coupling Reactions: The hydroxy group and the benzoate ester are introduced through esterification and hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The iodinated pyrimidine ring can be reduced to remove the iodine atom.
Substitution: The iodine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Deiodinated pyrimidine derivatives.
Substitution Products: Amino, thiol, or other substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its iodinated pyrimidine ring is particularly useful in radiolabeling studies.
Medicine
In medicine, the compound has potential applications as an antiviral or anticancer agent. Its ability to interact with nucleic acids and proteins makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate involves its interaction with molecular targets such as enzymes and nucleic acids. The iodinated pyrimidine ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydroxy and benzoate groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S)-4-Hydroxy-2-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate
- (2R,3R,4S)-4-Hydroxy-2-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate
- (2R,3R,4S)-4-Hydroxy-2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate
Uniqueness
The uniqueness of (2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate lies in its iodinated pyrimidine ring, which provides distinct reactivity and interaction profiles compared to its chloro, bromo, and fluoro analogs. The iodine atom enhances the compound’s ability to participate in radiolabeling studies and offers unique electronic properties that can be exploited in various applications.
Properties
Molecular Formula |
C15H13IN2O6 |
|---|---|
Molecular Weight |
444.18 g/mol |
IUPAC Name |
[(2R,3R,4S)-4-hydroxy-2-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C15H13IN2O6/c16-9-6-18(15(22)17-12(9)20)13-11(10(19)7-23-13)24-14(21)8-4-2-1-3-5-8/h1-6,10-11,13,19H,7H2,(H,17,20,22)/t10-,11+,13+/m0/s1 |
InChI Key |
PGDPXOHVQYQBMK-DMDPSCGWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)I)OC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1C(C(C(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)
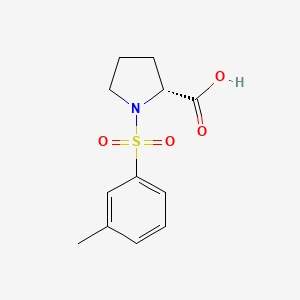
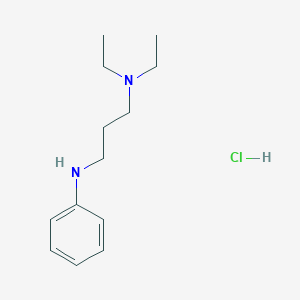
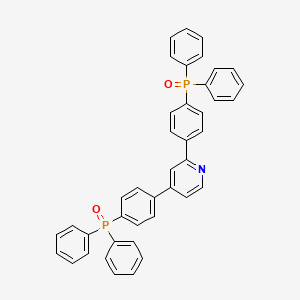
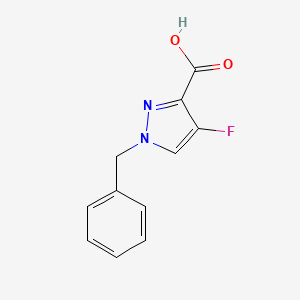
![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)
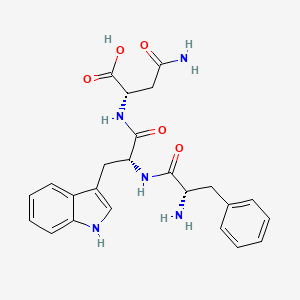
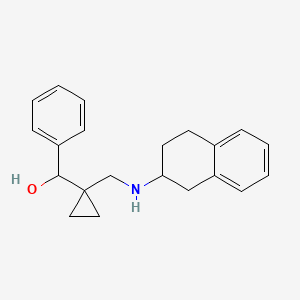
![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)
